Phenyl laurate

Descripción

Structural Classification and Nomenclature within Organic Chemistry

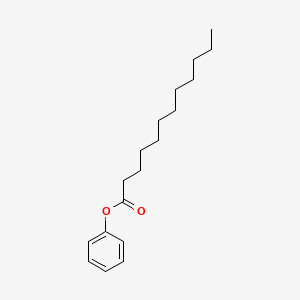

Phenyl laurate is formally classified as a phenyl ester of dodecanoic acid. nih.govchemnet.com Its structure consists of a laurate group, which is a 12-carbon saturated fatty acid chain, attached to a phenyl group via an ester linkage. nih.gov The systematic IUPAC name for this compound is phenyl dodecanoate (B1226587). nih.gov

It is identified by the CAS Number 4228-00-6. nih.govchemnet.comsielc.comarctomsci.com The molecular formula of this compound is C18H28O2, and it has a molecular weight of approximately 276.42 g/mol . nih.govchemnet.comsielc.com Other synonyms for this compound include dodecanoic acid, phenyl ester and lauric acid phenyl ester. nih.govguidechem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4228-00-6 nih.govchemnet.comsielc.comarctomsci.com |

| Molecular Formula | C18H28O2 nih.govchemnet.comsielc.com |

| Molecular Weight | ~276.42 g/mol chemnet.comsielc.com |

| IUPAC Name | Phenyl dodecanoate nih.gov |

| Boiling Point | 366.5°C at 760 mmHg chemnet.com |

| Density | 0.946 g/cm³ chemnet.com |

| Flash Point | 123.9°C chemnet.com |

| Refractive Index | 1.486 chemnet.com |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Historical Context of this compound Discovery and Initial Investigations

The discovery of phenol (B47542) dates back to 1834 when Friedlieb Ferdinand Runge extracted it from coal tar. wikipedia.org The term "phenol" was coined in 1843 by the French chemist Charles Gerhardt. wikipedia.org The esterification reaction, the fundamental process for synthesizing esters like this compound from an alcohol (phenol) and a carboxylic acid (lauric acid), was famously described by Emil Fischer, under whom Guido Bargellini, the discoverer of the Bargellini reaction in 1906, conducted his post-doctoral research. wikipedia.org

Early investigations involving this compound and related esters focused on understanding their behavior in various chemical environments. For instance, studies in the mid-20th century explored the hydrolysis of phenyl esters in micellar solutions to understand the catalytic effects of these microenvironments. cdnsciencepub.com Research by Romsted and Cordes specifically examined the cleavage of p-nitrothis compound in the presence of n-alkyltrimethylammonium bromides, contributing to the foundational knowledge of micellar catalysis. cdnsciencepub.com These initial studies established that the rate of ester hydrolysis is influenced by the chain length of the ester and the surfactant, with the reaction being promoted by the inclusion of the substrates within the micelles. cdnsciencepub.com

Contemporary Research Paradigms and Emerging Areas in this compound Chemistry

Modern research continues to explore the utility of this compound and its derivatives in diverse and advanced applications.

Biocatalysis and Enzyme Technology: this compound serves as a substrate in lipase-catalyzed reactions. Lipases are crucial enzymes that hydrolyze triglycerides, and the presence of this compound can enhance their activity in organic solvents, making it valuable in biocatalytic processes. The hydrolysis of p-nitrothis compound is a model reaction used to study the activity and substrate specificity of various lipases, including those from Candida antarctica (CALB) and Yarrowia lipolytica. researchgate.netmdpi.com Directed evolution studies have utilized p-nitrothis compound to screen for improved plastic-degrading enzymes with enhanced stability and activity. oup.com

Polymer Chemistry and Advanced Materials: In polymer science, the copolymerization of vinyl laurate with other monomers like vinyl acetate (B1210297) leads to the formation of more flexible polymers compared to homopolymers. imcd.fi Research into Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has employed vinyl laurate to create block copolymers with N-vinyl pyrrolidone, investigating how the polymer architecture affects aqueous solution properties. mdpi.com Furthermore, porous conducting polymer foams, which have potential applications as gas sensors, can be synthesized using vinyl laurate. sigmaaldrich.com

Catalysis and Green Chemistry: this compound and its precursors are involved in research on heterogeneous and homogeneous catalysis. For example, studies have investigated the use of solid acid catalysts for esterification reactions. acs.org The hydrogenation of fatty acid methyl esters, such as methyl laurate, to produce fatty alcohols is a significant area of research, with various metal-based catalysts being developed to improve efficiency and selectivity. rsc.org The synthesis of laurate esters using environmentally friendly methods, such as enzymatic catalysis in green solvents, is an active area of investigation. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetone |

| Benzoyl peroxide |

| Butyl laurate |

| Chloroform |

| Dodecanoic acid |

| Lauric acid |

| Methyl laurate |

| p-nitrothis compound |

| Phenol |

| Phenyl acetate |

| This compound |

| Sodium hydroxide |

| Vinyl acetate |

| Vinyl laurate |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPORCTAUIXXZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063367 | |

| Record name | Phenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-00-6 | |

| Record name | Phenyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of Phenyl Laurate

Traditional Chemical Syntheses of Phenyl Laurate

The synthesis of this compound and its derivatives is primarily achieved through well-established esterification reactions. These methods involve the formation of an ester bond between a phenol (B47542) and a lauric acid derivative.

Optimized Esterification Protocols for this compound Formation

The most common method for synthesizing this compound is the direct esterification of lauric acid with phenol, often catalyzed by an acid. Phenyl esters of fatty acids can be prepared using catalysts like p-toluenesulfonic acid aocs.org. The efficiency of esterification is highly dependent on reaction conditions, and optimization is crucial for maximizing yield.

While specific optimization data for this compound is not extensively detailed in the provided literature, studies on analogous esters, such as methyl laurate, offer significant insights into the key parameters. Research on the synthesis of methyl laurate from lauric acid has identified catalyst concentration, the molar ratio of reactants, reaction time, and temperature as critical variables. royalsocietypublishing.org

For instance, in the synthesis of methyl laurate using an ionic liquid catalyst, optimal conditions were determined to be a catalyst dosage of 5.23%, a methanol (B129727) to lauric acid molar ratio of 7.68:1, a reaction time of 2.27 hours, and a temperature of 70°C, achieving a conversion rate of 98.58%. royalsocietypublishing.org Increasing the temperature from 55 to 70°C generally increases the conversion rate, but higher temperatures can lead to decreased conversion due to the evaporation of volatile reactants like methanol. royalsocietypublishing.org Similarly, increasing the molar ratio of the alcohol reactant to the fatty acid up to a certain point (e.g., 6:1) can enhance the conversion rate by favoring the forward reaction. royalsocietypublishing.org These principles are directly applicable to the optimization of this compound synthesis.

Table 1: Optimized Conditions for Lauric Acid Esterification (Methyl Laurate Synthesis Example) royalsocietypublishing.org

| Parameter | Optimal Value | Resulting Conversion |

|---|---|---|

| Catalyst Dosage | 5.23% | 98.58% |

| Alcohol/Acid Molar Ratio | 7.68:1 | 98.58% |

| Reaction Time | 2.27 hours | 98.58% |

| Reaction Temperature | 70°C | 98.58% |

Exploration of Alternative Synthetic Routes for this compound Derivatives

Beyond direct esterification, alternative routes are employed for the synthesis of this compound derivatives. One notable method involves the reaction of a phenol with an activated form of lauric acid, such as lauroyl chloride. This approach is particularly useful for synthesizing substituted phenyl laurates. For example, 4-benzoylthis compound is prepared by reacting 4-hydroxybenzophenone (B119663) with lauroyl chloride at temperatures between 40 and 80°C. google.com This method can achieve very high product yields, often exceeding 99%. google.com

Another alternative strategy is transesterification, where an existing ester is reacted with a phenol to produce this compound. Vinyl laurate can serve as an effective acyl donor in such reactions, often catalyzed by enzymes for greater specificity. Furthermore, various synthetic strategies have been developed for creating complex molecules containing phenyl groups, which can be adapted for laurate derivatives. These include methods for preparing phenylcalcium derivatives for biaryl formation and the synthesis of complex heterocyclic structures from N-arylitaconimides. d-nb.infobeilstein-journals.org

Mechanistic Studies of this compound Formation and Reactivity

Understanding the underlying mechanisms of this compound's formation and its subsequent reactions is fundamental to controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Kinetics and Thermodynamic Profiles

The kinetics of esterification reactions are essential for process design and optimization. While a specific kinetic profile for this compound was not found, detailed studies on the esterification of lauric acid with methanol reveal that the reaction typically follows second-order kinetics. royalsocietypublishing.org

A kinetic study of methyl laurate synthesis catalyzed by an ionic liquid determined the activation energy (Ea) to be 68.45 kJ mol⁻¹ and the frequency factor (A) to be 1.9189 × 10⁹ min⁻¹. royalsocietypublishing.org In another system involving the DBSA-catalyzed esterification of phytosterols (B1254722) with linoleic acid, the activation energy was found to be 71.64 kJ mol⁻¹. rsc.org For the esterification of oleic acid over an Amberlyst-15 catalyst, the activation energy was estimated to be 55.4 kJ/mol, with a standard enthalpy of -218.08 J·mol⁻¹. acs.org These values provide a general thermodynamic and kinetic framework applicable to laurate ester synthesis. The rate of reaction is influenced by factors that are kinetically controlled, such as the binding of reactants to the catalyst and the energy barrier for bond formation. acs.org

Table 2: Kinetic Parameters for Lauric Acid Esterification (Methyl Laurate Example) royalsocietypublishing.org

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Reaction Order | Second-Order | N/A |

| Activation Energy (Ea) | 68.45 | kJ mol⁻¹ |

| Frequency Factor (A) | 1.9189 × 10⁹ | min⁻¹ |

Investigation of Stereoselectivity and Regioselectivity in this compound Transformations

Regioselectivity and stereoselectivity are crucial concepts in organic synthesis that describe the preference for reaction at a specific position or the formation of a specific stereoisomer, respectively. mdpi.com

The direct synthesis of unsubstituted this compound from phenol and lauric acid does not involve issues of stereoselectivity, as the reactants are achiral. Similarly, regioselectivity is not a factor unless a substituted phenol is used, which would introduce different possible sites for esterification.

Understanding of Rearrangement Reactions Involving Phenyl Esters (e.g., Claisen rearrangement of phenyl ethers)

Phenyl esters and related phenyl ethers can undergo significant rearrangement reactions, which are powerful tools for creating new carbon-carbon bonds and restructuring molecules.

A key reaction of phenyl esters is the Fries Rearrangement . This is an organic reaction where a phenyl ester is transformed into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comwikipedia.org The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond. wikipedia.org This leads to the formation of an acylium carbocation, which then attacks the aromatic ring via electrophilic aromatic substitution. byjus.comwikipedia.org The reaction is selective for the ortho and para positions, and the product distribution can be controlled by temperature; low temperatures favor the para product, while high temperatures favor the ortho product. byjus.compw.live

Although the outline specifically requests information on the Claisen rearrangement of phenyl ethers, it is important to note that this reaction involves an ether linkage, not an ester. The Claisen Rearrangement of an allyl phenyl ether is a pw.livepw.live-sigmatropic rearrangement that occurs upon heating. byjus.comwikipedia.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org This process breaks the allyl-oxygen bond and forms a new carbon-carbon bond between the allyl group and the ortho position of the ring, yielding a non-aromatic dienone intermediate. libretexts.orgclockss.org This intermediate then rapidly undergoes tautomerization to reform the stable aromatic ring, resulting in the final product, an o-allylphenol. byjus.comclockss.org

Enzymatic Catalysis and Biotransformation in Phenyl Laurate Production

Screening and Characterization of Biocatalysts for Phenyl Laurate Synthesis

The success of enzymatic synthesis of this compound hinges on the selection of a suitable biocatalyst. Lipases, a class of enzymes that hydrolyze fats in aqueous environments, can catalyze the reverse reaction—esterification—in non-aqueous or micro-aqueous media. This catalytic duality is central to their application in producing esters like this compound.

Identification of Lipase (B570770) Specificity Towards this compound Precursors

The efficiency of this compound synthesis is highly dependent on the lipase's specificity towards its precursors, namely lauric acid and phenol (B47542). Different lipases, sourced from various microorganisms, exhibit distinct substrate preferences. For instance, lipases from Candida species, such as Candida antarctica lipase B (CALB), are widely recognized for their broad substrate tolerance and high activity in organic solvents, making them prime candidates for esterification reactions. mdpi.comnih.gov

Research has shown that lipases often display higher activity towards long-chain fatty acids. scielo.br For example, studies on the esterification of various carboxylic acids have demonstrated that lipases from Pseudomonas cepacia and Mucor javanicus show higher yields with lauric acid compared to shorter-chain acids. scielo.br This preference is attributed to the structural characteristics of the enzyme's active site, which includes an acyl-chain binding tunnel. acs.org The length and shape of this tunnel can dictate the size of the fatty acid that can be accommodated, thereby influencing the reaction rate and yield. acs.org

Furthermore, the source of the lipase plays a crucial role. Lipases from different microbial origins, such as yeast (Yarrowia lipolytica) and mold (Aspergillus oryzae), have been immobilized and tested for their synthetic activity. mdpi.com While some lipases show high hydrolytic activity, their performance in synthesis reactions can vary, underscoring the need for specific screening for the desired esterification process. mdpi.com For instance, a lipase from Pseudomonas stutzeri has shown maximal activity with p-nitrothis compound, indicating a high affinity for laurate esters. researchgate.net

Mechanistic Enzymology: Kinetic Models and Substrate Binding for this compound Analogs (e.g., Ping-Pong Bi-Bi)

The kinetics of lipase-catalyzed esterification reactions, including the synthesis of this compound and its analogs, are often described by the Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net This model involves a two-step reaction sequence. In the first step, the enzyme (E) binds with the first substrate, the acyl donor (in this case, lauric acid), forming an enzyme-substrate complex. This is followed by the release of the first product (water, in esterification), resulting in an acylated enzyme intermediate. In the second step, this intermediate binds with the second substrate, the alcohol (phenol), leading to the formation of the final ester product (this compound) and the regeneration of the free enzyme.

Kinetic studies on the synthesis of various esters, such as lauryl laurate and ethyl laurate, have confirmed the applicability of the Ping-Pong Bi-Bi mechanism, often with inhibition by one or both substrates. researchgate.netmdpi.com For example, in the synthesis of lauryl laurate, an inhibitory effect of lauryl alcohol at concentrations higher than 350 mmol/L was observed. researchgate.net This substrate inhibition is a critical factor to consider during process optimization, as high substrate concentrations can lead to a decrease in the initial reaction rate. researchgate.netmdpi.com

The determination of kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), is essential for understanding the enzyme-substrate affinity and the catalytic efficiency of the lipase. mdpi.com For instance, in the synthesis of 5-lauryl-hydroxymethylfurfural, lower Km values, indicating higher enzyme-substrate affinity, were achieved at moderate temperatures. mdpi.com These kinetic parameters are crucial for designing and modeling bioreactor systems for continuous production. researchgate.net

Bioprocess Engineering and Optimization for this compound Synthesis

Optimizing the bioprocess for this compound synthesis involves a multifaceted approach that considers various reaction parameters, enzyme stability, and bioreactor design. hilarispublisher.combccresearch.comalliedacademies.org The goal is to maximize the conversion of precursors to this compound while ensuring the economic viability and sustainability of the process.

Effect of Reaction Parameters on Enzymatic Conversion and this compound Yield

Several reaction parameters significantly influence the yield and conversion rate of this compound. These include temperature, substrate molar ratio, enzyme concentration, and the presence of a suitable solvent.

Temperature: Enzyme activity is highly dependent on temperature. An optimal temperature exists where the lipase exhibits maximum catalytic activity. For many lipases used in esterification, this temperature typically ranges from 30°C to 70°C. researchgate.netnih.govmdpi.com For example, in the synthesis of methyl laurate, the highest conversion was achieved at 70°C. royalsocietypublishing.org

Substrate Molar Ratio: The molar ratio of the acyl donor (lauric acid) to the acyl acceptor (phenol) is a critical factor. An excess of one substrate can shift the reaction equilibrium towards product formation. However, very high concentrations of either substrate can lead to inhibition. researchgate.netmdpi.com Optimization studies for similar esters, like hexyl laurate, have identified optimal molar ratios for maximizing the production rate. researchgate.net

Enzyme Concentration: Increasing the enzyme concentration generally leads to a higher reaction rate, as more active sites are available for catalysis. However, there is a point of diminishing returns, and the cost of the enzyme becomes a limiting factor. mdpi.comacs.org

Solvent System: The choice of solvent can significantly impact lipase activity and stability. Hydrophobic organic solvents are often preferred for esterification reactions as they can minimize the water content, which favors the synthetic reaction over hydrolysis. scielo.br Solvents with a high log P value (a measure of hydrophobicity) generally lead to higher ester yields. scielo.br

The interplay of these parameters is often studied using response surface methodology (RSM) to identify the optimal conditions for maximizing the yield of the desired ester. researchgate.netroyalsocietypublishing.org

Table 1: Optimized Parameters for the Synthesis of Various Esters

| Ester | Lipase | Optimal Temperature (°C) | Optimal Substrate Molar Ratio | Maximum Yield/Conversion (%) | Reference |

|---|---|---|---|---|---|

| Methyl Laurate | [Hnmp]HSO4 (ionic liquid catalyst) | 70 | 7.68:1 (Methanol:Lauric Acid) | 98.58 | royalsocietypublishing.org |

| Hexyl Laurate | Lipozyme IM-77 | 45 | 1:2 (1-Hexanol:Lauric Acid) | Not specified, optimized for production rate | researchgate.net |

| 2-Phenylethyl Acetate (B1210297) | Novozym® 435 | 54.03 | Not applicable (concentration based) | 99.01 | mdpi.com |

| Farnesyl Laurate | Immobilized Lipase | 35.85 | 3.65:1 | 95.33 | researchgate.net |

Strategies for Enzyme Immobilization and Operational Stability

A significant challenge in industrial biocatalysis is the cost and stability of the enzyme. Enzyme immobilization, the process of confining enzymes to a solid support, offers a solution by allowing for enzyme recovery and reuse, thus improving the economic feasibility of the process. nih.govgoogle.comacs.org

Various materials have been explored as supports for lipase immobilization, including synthetic polymers like Lewatit VP OC 1600 and natural materials such as chitosan (B1678972) and coffee grounds. mdpi.com The choice of support can influence the catalytic activity and stability of the immobilized enzyme. For instance, Novozym 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, is a widely used commercial biocatalyst known for its high stability and activity in organic synthesis. mdpi.comresearchgate.net

Immobilization can also enhance the operational stability of the enzyme, allowing it to withstand harsher reaction conditions and be used for multiple reaction cycles. ingentaconnect.com Studies on the synthesis of various esters have demonstrated the successful reuse of immobilized lipases for several batches without a significant loss of activity. mdpi.comingentaconnect.com For example, in the continuous production of 2-phenylethyl acetate, the immobilized lipase was stable for at least 72 hours. mdpi.com

Design and Performance Evaluation of Bioreactor Systems (e.g., Packed-Bed Reactors) for this compound Production

For large-scale production of this compound, the design of the bioreactor is crucial. Packed-bed reactors (PBRs) are particularly well-suited for continuous processes using immobilized enzymes. researchgate.netresearchgate.netbiofueljournal.com In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. This design offers several advantages, including high enzyme loading, ease of product separation, and suitability for long-term, continuous operation. researchgate.net

The performance of a PBR is evaluated based on parameters such as conversion yield and productivity. biofueljournal.com Studies on the synthesis of fatty acid ethyl esters in a PBR have shown high transesterification yields (up to 96%) and good operational stability, with the immobilized lipase having a half-life of 32 days. biofueljournal.com Similarly, rotating packed-bed reactors (RPBRs) have been shown to enhance mass transfer in reactions involving viscous substrates, leading to high yields (96.4%) in shorter reaction times. ingentaconnect.comresearcher.life

The design and operation of these bioreactors need to be carefully optimized, considering factors like flow rate, bed height, and temperature to maximize productivity and ensure the long-term stability of the biocatalyst. researchgate.netmdpi.com

Chemoenzymatic Approaches for Complex this compound Architectures

The synthesis of complex molecular structures often necessitates a combination of traditional chemical methods and highly selective biocatalytic reactions. Chemoenzymatic synthesis leverages the versatility of chemical transformations with the high selectivity of enzymatic catalysis, offering innovative pathways for producing intricate molecules like complex this compound architectures. nih.govmdpi.com This approach is particularly valuable for creating compounds with specific functional and stereochemical properties that are challenging to achieve through purely chemical or enzymatic routes alone.

The core of chemoenzymatic strategies lies in the synergistic use of chemical and biological catalysts. nih.gov For the creation of complex this compound derivatives, this could involve chemically synthesizing a modified phenol precursor which is then subjected to enzymatic esterification with lauric acid. Conversely, this compound can be synthesized first and then serve as a substrate for further chemical or enzymatic modifications. The high regio- and stereoselectivity of enzymes, particularly lipases, is critical in these processes, ensuring precise modifications without the need for extensive protecting group chemistry. nih.gov

Lipases (E.C. 3.1.1.3) are the most prominent enzymes in this context, valued for their ability to catalyze esterification and transesterification reactions in non-aqueous media. nih.govresearchgate.net These enzymes can facilitate the attachment of lauric acid to various molecular scaffolds, leading to the formation of structured lipids and esters. mdpi.comresearchgate.net While direct research on "complex this compound architectures" is specific, the principles are well-demonstrated in the broader field of structured lipid synthesis, where lauric acid is incorporated into larger molecules.

A pertinent example is the lipase-catalyzed acidolysis of vegetable oils with lauric acid to produce structured lipids. researchgate.net These processes highlight how different lipases can be screened and optimized for efficient incorporation of lauric acid, a strategy directly applicable to the synthesis of functionalized this compound derivatives. In one such study, various immobilized lipases were compared for their efficiency in incorporating lauric acid into flaxseed oil.

Table 1: Comparison of Immobilized Lipases for the Synthesis of Structured Lipids via Acidolysis of Flaxseed Oil with Lauric Acid

This table summarizes the synthesis efficiency of four different immobilized lipases in the acidolysis reaction between flaxseed oil and lauric acid. The data is based on research aiming to produce structured lipids rich in α-linolenic acid and lauric acid. researchgate.net

| Immobilized Lipase | Relative Synthesis Efficiency | Optimal Reaction Time | Key Finding |

|---|---|---|---|

| Lipozyme RM IM | Moderate | 6 hours | Effective for medium-chain triglyceride (MLCT) synthesis under optimized conditions. researchgate.net |

| Lipozyme TL IM | Lower | Not specified as optimal | Screened but found to be less efficient compared to others for this specific application. researchgate.net |

| Lipozyme AOAB8 | Highest | 2 hours | Determined as the best scheme for the synthesis of the target structured lipids. researchgate.net |

| Novozym 435 | Moderate | Not specified as optimal | A commonly used lipase, but not the most efficient in this comparative study. researchgate.net |

The findings from such studies provide a blueprint for developing chemoenzymatic routes to complex this compound structures. For instance, a phenol derivative with additional functionalities could be synthesized chemically. This engineered precursor could then be esterified with lauric acid using a highly selective lipase like Lipozyme AOAB8 to yield a novel this compound architecture with tailored properties. The optimization of reaction parameters, including temperature, substrate molar ratio, and enzyme loading, as demonstrated in the synthesis of structured lipids, would be crucial for maximizing yield and purity. researchgate.net

Furthermore, chemoenzymatic strategies can involve dynamic kinetic resolution, an approach that can overcome the 50% yield limit of traditional kinetic resolution for producing enantiomerically pure compounds. mdpi.com This would be particularly relevant if the phenyl or laurate moiety contains chiral centers, allowing for the synthesis of specific stereoisomers of complex this compound derivatives. The combination of selective biocatalysis and versatile chemical reactions thus opens a vast design space for creating novel this compound architectures for various applications. nih.gov

Advanced Analytical Chemistry for Phenyl Laurate Research

Spectroscopic Techniques for Structural and Quantitative Analysis of Phenyl Laurate

Spectroscopic methods are indispensable for probing the molecular structure and determining the concentration of this compound. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectrophotometry each provide unique insights into the compound's characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. mdpi.comnih.gov It provides precise information about the molecular framework by examining the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). mdpi.combhu.ac.inmeasurlabs.com

In ¹H NMR, the chemical shifts of the protons in this compound reveal their local electronic environments. The aromatic protons of the phenyl group typically resonate in a distinct downfield region, while the protons of the long laurate chain appear at different upfield positions. The integration of the signal areas provides a ratio of the number of hydrogen atoms in different environments. Furthermore, the splitting of signals (spin-spin coupling) into doublets, triplets, and multiplets offers valuable information about the number of neighboring protons, helping to piece together the connectivity of the molecule. chemguide.co.uk

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the carbonyl carbon of the ester group, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the laurate chain. Proton-decoupled ¹³C NMR spectra are often used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. bhu.ac.in Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further confirming the structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Phenyl Ring) | 7.0 - 8.0 | 120 - 155 |

| Ester Methylene Protons (-O-CH₂-) | 4.0 - 4.5 | 60 - 70 |

| Aliphatic Methylene Protons (-CH₂-) | 1.2 - 2.5 | 20 - 40 |

| Terminal Methyl Protons (-CH₃) | 0.8 - 1.0 | ~14 |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

| Note: These are general predicted ranges and actual values can vary based on the solvent and other experimental conditions. |

Mass Spectrometry (MS) Techniques for this compound and Metabolites

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.comthermofisher.com It is instrumental in determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. pharmafocusamerica.com High-resolution mass spectrometry can provide the exact mass of the molecule, which helps in confirming its elemental composition.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR), and rearrangements. libretexts.org For this compound, this would likely result in a prominent peak corresponding to the phenylacylium ion. pharmacy180.com The analysis of these fragment ions allows for the reconstruction of the original molecule's structure.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for the analysis of this compound and its metabolites in complex biological matrices. thermofisher.com In this technique, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragments are analyzed. This provides enhanced specificity and sensitivity, which is crucial for identifying and quantifying metabolites that may be present at very low concentrations. thermofisher.comnih.gov The fragmentation patterns of metabolites can reveal structural modifications, such as hydroxylation, that occur during metabolic processes. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in this compound Studies

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. chemistrystudent.compressbooks.pub The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) group of the ester, usually in the range of 1735-1750 cm⁻¹. libretexts.orgucla.edu The aromatic C-H stretching vibrations of the phenyl ring appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the laurate chain is observed below 3000 cm⁻¹. csustan.eduvscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known spectrum. chemistrystudent.com

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The phenyl group in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region. While the laurate chain itself does not absorb in the UV-Vis range, the presence of the phenyl ring allows for the quantification of this compound using this method. The wavelength of maximum absorbance (λmax) is an important parameter. Phenylalanine, a related aromatic compound, shows absorption maxima at approximately 198 nm and 258 nm. sielc.com Phenyl-containing compounds often exhibit absorption in a similar range. researchgate.net Changes in the UV-Vis spectrum can also be used to study interactions of this compound with other molecules.

Table 2: Characteristic IR and UV-Vis Absorption Data for this compound

| Technique | Functional Group/Chromophore | Characteristic Absorption Range | Reference |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1735-1750 cm⁻¹ | libretexts.orgucla.edu |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | csustan.eduvscht.cz | |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | libretexts.org | |

| UV-Vis Spectrophotometry | Phenyl Ring | ~200-280 nm | sielc.comresearchgate.net |

Chromatographic Methodologies for this compound Separation and Purity

Chromatographic techniques are essential for separating this compound from complex mixtures and assessing its purity. Gas chromatography (GC) and liquid chromatography (LC) are the most commonly employed methods, often coupled with various detection systems for enhanced sensitivity and specificity.

Gas Chromatography (GC) and Liquid Chromatography (LC) with Diverse Detection Systems

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. A common stationary phase for the analysis of phenyl-containing compounds is a 5% phenyl polysiloxane. The choice of detector is crucial; a Flame Ionization Detector (FID) is widely used for its high sensitivity to organic compounds, while a mass spectrometer (GC-MS) provides both separation and structural identification. epa.gov

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating a wide range of compounds, including those that are not volatile or are thermally labile. mst.or.jp In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.com Detection can be achieved using a UV-Vis detector, which is suitable due to the phenyl group's UV absorbance, or a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. researchgate.netthermofisher.com LC-MS is particularly useful for analyzing metabolites of this compound in biological samples. nih.gov

Multidimensional Chromatography (e.g., GC×GC) for Complex Mixtures Containing this compound

For the analysis of highly complex mixtures containing this compound, one-dimensional chromatography may not provide sufficient resolution. chromatographyonline.com In such cases, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power. sepsolve.comchula.ac.th

GC×GC employs two columns with different stationary phases connected in series through a modulator. sepsolve.com The effluent from the first column is periodically trapped and then rapidly re-injected onto the second, shorter column for a fast secondary separation. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of components that would co-elute in a single-column system. sepsolve.comchula.ac.th This technique is particularly advantageous for analyzing complex samples like petroleum products, food and fragrances, and environmental samples where this compound might be a minor component among hundreds or thousands of other compounds. sepsolve.com The use of retention indices in both dimensions can further aid in the reliable identification of compounds. researchgate.net

Quantitative Analytical Methodologies for this compound in Complex Matrices

Spectrophotometric Assays for Enzyme Activity with this compound Substrates (e.g., p-nitrothis compound)

Spectrophotometric assays are a cornerstone for quantifying the activity of lipolytic enzymes, such as lipases and esterases, utilizing this compound derivatives as substrates. A prominent example is the use of p-nitrothis compound (pNPL), a chromogenic substrate that facilitates a straightforward and sensitive measurement of enzyme activity. ontosight.aibiosynth.commdpi.com

The fundamental principle of this assay lies in the enzymatic hydrolysis of the ester bond in p-nitrothis compound. This reaction releases lauric acid and p-nitrophenol (pNP). cymitquimica.comsmolecule.com Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits a distinct yellow color and a strong absorbance at a specific wavelength, typically between 405 and 420 nm. ontosight.aimdpi.comscielo.sa.crresearchgate.net The rate of formation of this colored product is directly proportional to the enzyme's activity, allowing for quantitative determination.

The reaction can be summarized as follows:

p-Nitrothis compound (colorless) + H₂O ---(Lipase/Esterase)--> Lauric Acid + p-Nitrophenol (colorless) p-Nitrophenol + OH⁻ (alkaline conditions) → p-Nitrophenolate (yellow) + H₂O

Several factors must be carefully controlled to ensure accurate and reproducible results. These include pH, temperature, substrate concentration, and the presence of emulsifying agents. scielo.sa.crjcsp.org.pk The pH is particularly critical as it influences both the enzyme's activity and the ionization state of the released p-nitrophenol. scielo.sa.cruna.ac.cr Studies have shown that below pH 6.0, p-nitrophenol is predominantly in its protonated, colorless form, absorbing at around 317 nm. scielo.sa.cruna.ac.cr Conversely, at a pH of 10.0 or higher, the equilibrium shifts completely to the anionic, yellow form, which absorbs at approximately 401 nm. scielo.sa.cruna.ac.cr Temperature also affects the dissociation of p-nitrophenol, with higher temperatures favoring increased absorbance at 410 nm, especially around neutral pH. scielo.sa.cruna.ac.cr

The choice of solvent and emulsifier is also important, particularly for hydrophobic substrates like pNPL. scielo.sa.cr To facilitate the interaction between the water-soluble enzyme and the lipid-soluble substrate, the reaction is often carried out in an emulsified medium. scielo.sa.cruna.ac.cr Common emulsifiers include gum arabic, Triton X-100, and sodium deoxycholate. scielo.sa.crnih.govresearchgate.net However, it is crucial to select an emulsifier that does not inhibit the lipase (B570770) activity. researchgate.net For instance, research has shown that gum arabic has a minimal effect on the activity of lipases from various microbial sources, whereas detergents like Triton X-100 and SDS can significantly reduce activity. researchgate.net

The assay can be adapted for various applications, from screening for new lipases in microorganisms to studying the kinetics of purified enzymes. sbmicrobiologia.org.brmdpi.com By varying the substrate concentration, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) can be determined. nih.govmdpi.com These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Research has demonstrated the utility of this method across different experimental setups. For example, a study on lipase from Thermomyces lanuginosus utilized a spectrophotometric end-point method to investigate enzyme specificity towards different p-nitrophenyl esters. researchgate.net Another study optimized a flow injection analysis system for the rapid determination of lipase activity using pNPL, highlighting the method's adaptability for high-throughput screening. jcsp.org.pk Furthermore, the assay has been successfully employed to measure lipase activity in complex environmental samples like forest litter. researchgate.net

The table below summarizes key findings and conditions from various research studies employing spectrophotometric assays with p-nitrothis compound and related esters.

Table 1: Research Findings on Spectrophotometric Lipase Assays

| Enzyme Source | Substrate | Key Parameters Investigated | Optimal Conditions/Key Findings |

|---|---|---|---|

| Porcine Pancreas | p-Nitrothis compound | pH, temperature, emulsifier concentration | Optimal pH: 8.6 (Tris-HCl buffer); Optimal Temperature: 50°C; Optimal Emulsifier (polyvinyl alcohol): 0.15% (w/v) jcsp.org.pk |

| Yarrowia lipolytica | p-Nitrothis compound | Kinetic parameters (Kₘ, Vₘₐₓ) | The immobilized lipase showed a good affinity for the substrate (low Kₘ). mdpi.com |

| Various Microbial Sources (Thermomyces lanuginosus, Mucor javanicus, etc.) | p-Nitrophenyl decanoate, p-Nitrophenyl palmitate | Effect of different emulsifiers | Gum arabic (0.1% w/w) was found to have the least inhibitory effect on lipase activity compared to Triton X-100, SDS, and others. researchgate.net |

| Bovine Milk Lipoprotein Lipase | p-Nitrothis compound, p-Nitrophenyl caprylate, p-Nitrophenyl palmitate | Substrate specificity, reaction mechanism | The enzyme showed highest specificity for substrates with intermediate-length fatty acyl chains. The reaction proceeds via an acyl-enzyme intermediate. nih.gov |

| Forest Litter | p-Nitrothis compound | Optimization of assay for environmental samples | Recommended conditions: 10 mM pNPL in heptane, 1 g of litter, 2 ml of water, incubated at 30°C for 2 hours. researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-nitrothis compound |

| Lauric acid |

| p-nitrophenol |

| p-nitrophenolate |

| Gum arabic |

| Triton X-100 |

| Sodium deoxycholate |

| Sodium dodecyl sulfate (B86663) (SDS) |

| p-nitrophenyl decanoate |

| p-nitrophenyl palmitate |

| p-nitrophenyl caprylate |

| Polyvinyl alcohol |

| Tris-HCl |

Computational Chemistry and Theoretical Modeling of Phenyl Laurate

Quantum Mechanical Studies on Phenyl Laurate Reactivity and Electronic Structure

Quantum mechanical methods are essential for understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net DFT is based on the principle that the ground-state properties of a many-electron system are uniquely determined by its electron density, a function of only three spatial coordinates. nih.gov This approach is generally more computationally efficient than traditional wave-function-based methods while providing accurate results. researchgate.netnih.gov

While specific DFT studies exclusively focused on this compound are not extensively available in the surveyed literature, the methodology is widely applied to similar aromatic esters and related compounds. For instance, DFT calculations have been used to study the electronic and vibrational properties of molecules like nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM) and boronic acid phenyl esters. researchgate.neticm.edu.plbibliotekanauki.pl For this compound, a typical DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. These properties include the distribution of electron density, electrostatic potential maps, and atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions. ekb.eg Theoretical investigations on related phenyl ester compounds demonstrate that DFT can accurately predict geometrical structures and parameters of electron transitions. icm.edu.plbibliotekanauki.pl

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netopenstax.orgmnstate.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. bibliotekanauki.pl A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered around the carbonyl group of the ester, which is electrophilic. The interaction between these frontier orbitals governs the molecule's reaction pathways. For example, in a hydrolysis reaction, a nucleophile would attack the LUMO at the carbonyl carbon.

DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. researchgate.netekb.eg Studies on other aromatic esters have shown that FMO analysis can provide detailed insights into electronic transitions, such as the S0→S1 transition, which often involves electron transfer from the HOMO to the LUMO. bibliotekanauki.pl This type of analysis is fundamental for predicting how this compound would behave in various chemical reactions, including enzyme-catalyzed hydrolysis where it acts as a substrate. nih.gov

Density Functional Theory (DFT) Calculations for this compound

Molecular Dynamics Simulations of this compound in Different Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics of molecules and their interactions with other molecules, such as solvents or proteins. mdpi.com

The conformation of this compound, particularly its flexible twelve-carbon laurate chain, is significantly influenced by its solvent environment. MD simulations can model how different solvents affect these conformations. In nonpolar solvents like hexane, the long alkyl chain can adopt more extended conformations. In contrast, in polar solvents, the hydrophobic effect would likely cause the alkyl chain to fold upon itself to minimize its contact with the polar solvent molecules.

Studies on lipases in organic solvents have shown that the solvent environment is critical for enzyme stability and activity. nih.govdtu.dk For instance, MD simulations of lipases in various water/organic solvent mixtures revealed that the flexibility and structural integrity of the enzyme are highly dependent on the polarity of the solvent. nih.gov The interaction between the solvent and the substrate, such as this compound, is equally important. MD simulations of lipases have shown that in non-polar solvents, the enzymes tend to maintain their native folding, which is crucial for catalytic activity. nih.gov The interaction energy between the protein and solvent molecules is typically stronger in more polar solvents, which can lead to changes in the protein's structure. nih.gov The conformational behavior of this compound in these solvents would directly impact its ability to enter and properly orient within the enzyme's active site.

Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein to form a stable complex. researchgate.net This method is widely used to understand the molecular basis of enzyme-substrate specificity. While direct docking studies on this compound are scarce, extensive research has been conducted on its close analog, para-nitrophenyl (B135317) laurate (pNPL), which is a common substrate for assaying lipase (B570770) activity.

In silico analyses, including docking and MD simulations, have been performed on the interaction of pNPL with various lipases. researchgate.net These studies reveal favorable interactions between the enzyme and the substrate, characterized by affinity binding energy and optimal orientation of the substrate within the catalytic pocket. researchgate.net For example, docking analysis of the Lk2 lipase identified key amino acid residues important for substrate binding, including Tyr30, Ser85, and Leu121, in addition to the catalytic triad (B1167595) residues. researchgate.net The enzyme's preference for medium-to-long carbon chain substrates like laurate is corroborated by these computational analyses. researchgate.net

The table below summarizes findings from a representative docking study of a lipase with a laurate-based substrate, illustrating the types of interactions that are computationally modeled.

| Enzyme | Ligand | Key Interacting Residues | Interaction Type | Finding |

|---|---|---|---|---|

| Lk2 Lipase | para-nitrothis compound | Ser85, Asp231, His253 | Catalytic Triad | Essential for the hydrolysis reaction. nih.gov |

| Lk2 Lipase | para-nitrothis compound | Tyr30, Leu121, Leu163 | Hydrophobic Interaction | Contributes to substrate binding and specificity for long chains. nih.gov |

| Human Pancreatic Lipase | Triglyceride Analogue | Helical Lid Residues | Interfacial Activation | Lid movement exposes the active site, allowing substrate entry. nih.gov |

Solvent Effects on this compound Conformations and Interactions

QSAR/QSPR Modeling for Structure-Property Relationships of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govicourse.club These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities or properties. nih.gov

For this compound and its analogs, QSAR can be a powerful tool to predict their efficacy as substrates for enzymes like lipases. A study on the hydrolysis activity of three different alkaline lipases against 16 different esters developed robust QSAR models. researchgate.netnih.gov These models used genetic function approximation (GFA) to establish a relationship between the hydrolysis activity and various molecular descriptors. researchgate.netnih.gov The models successfully explained a high percentage of the variance (R²adj > 95%) and showed good predictive power (R²cv > 89%). researchgate.netnih.gov

The descriptors used in such models fall into several categories, including electronic, steric, and topological descriptors. For a series of this compound analogs where the laurate chain or the phenyl ring is modified, a QSAR model could predict their relative rates of hydrolysis by a specific lipase. This allows for the virtual screening of potential substrates or inhibitors without the need to synthesize and test each compound experimentally. nih.gov

The table below provides examples of descriptor classes that are typically used in QSAR/QSPR models for ester hydrolysis.

| Descriptor Class | Example Descriptors | Relevance to this compound Analogs |

|---|---|---|

| Electronic | Partial charges on atoms, Dipole moment, HOMO/LUMO energies | Describes the electronic character of the ester bond, influencing susceptibility to nucleophilic attack. researchgate.net |

| Steric/Topological | Molecular volume, Surface area, Molar refractivity, Shape indices (e.g., Kappa indices) | Quantifies the size and shape of the molecule, which affects its fit within an enzyme's active site. nih.govresearchgate.net |

| Lipophilicity | Log P (octanol-water partition coefficient) | Relates to the hydrophobicity of the molecule, crucial for interactions with the hydrophobic binding pockets of lipases. nih.gov |

| Quantum Chemical | Jurs descriptors, Shadow indices | Relate the 3D structure to electronic properties, providing a more detailed description for the model. nih.gov |

By developing such models for this compound analogs, researchers can gain a deeper understanding of the structural features that govern their interaction with enzymes and predict the properties of new, unsynthesized compounds.

Environmental Biotransformation and Ecological Chemistry of Phenyl Esters

Microbial Transformation Pathways of Aromatic Esters and Related Phenyl Compounds

The breakdown of phenyl esters such as phenyl laurate in the environment is not a singular event but a complex series of reactions orchestrated by diverse microorganisms. The initial and most crucial step is the cleavage of the ester bond, which separates the aromatic component from the fatty acid chain, followed by the degradation of these individual parts.

The primary mechanism for the initial breakdown of this compound is enzymatic hydrolysis. This reaction is catalyzed by hydrolase enzymes, specifically esterases and lipases, which are ubiquitous in microbial populations. researchgate.net These enzymes cleave the ester bond connecting the phenyl group and the laurate molecule, yielding phenol (B47542) and lauric acid as primary products. The efficiency of this hydrolysis can be high; for instance, lipase (B570770) B from Candida antarctica has demonstrated high selectivity and activity in hydrolyzing 1-phenyl-ethyl laurate. academie-sciences.fr

Once liberated, the two components undergo separate degradation pathways:

Phenol Degradation: Phenol is a well-studied aromatic pollutant. Bacteria capable of degrading phenol are widespread and typically employ oxygenase enzymes to cleave the aromatic ring. researchgate.net This process, whether through ortho or meta-cleavage pathways, converts the cyclic structure into aliphatic intermediates that can enter central metabolic cycles like the Krebs cycle. researchgate.netnih.gov

Lauric Acid Degradation: Lauric acid, a 12-carbon saturated fatty acid, is readily metabolized by many microorganisms through the β-oxidation pathway. This process sequentially shortens the carbon chain, producing acetyl-CoA, which is a central metabolite used for energy production and biosynthesis. epa.gov

The general mechanism involves the binding of the phenyl ester to the enzyme's active site, forming an acyl-enzyme intermediate, which is then hydrolyzed.

| Enzyme Class | Specific Enzyme Example | Microbial Source Example | Function in this compound Degradation |

|---|---|---|---|

| Lipases (EC 3.1.1.3) | Candida antarctica Lipase B (CAL-B) | Fungi (e.g., Candida antarctica) | Catalyzes the hydrolysis of the ester bond in this compound to release phenol and lauric acid. academie-sciences.frresearchgate.net |

| Esterases (EC 3.1.1.x) | Esterase from Pseudomonas fluorescens | Bacteria (e.g., Pseudomonas sp.) | Hydrolyzes a wide range of esters, including aromatic esters. nih.gov |

| Oxygenases | Phenol Hydroxylase | Bacteria (e.g., Pseudomonas putida) | Initiates the degradation of the released phenol molecule by hydroxylating the aromatic ring. researchgate.netresearchgate.net |

While single microbial species can degrade phenyl esters, in most natural environments, this process is carried out by complex microbial consortia. nih.govoup.com A consortium consists of multiple, interacting microbial populations that work synergistically to break down complex compounds that may be difficult for any single species to metabolize. frontiersin.org

In the context of this compound, a consortium allows for a "division of labor". frontiersin.org For example:

One group of bacteria, rich in lipases, may specialize in the initial hydrolysis of the ester bond.

A second group could be highly efficient at degrading the released phenol, which can be toxic at high concentrations. nih.gov

A third group might specialize in the β-oxidation of lauric acid.

Enzymatic Hydrolysis and Biodegradation Mechanisms of Phenyl Esters

Impact of Environmental Factors on Phenyl Ester Biotransformation

The efficiency of microbial degradation of this compound is not constant but is significantly influenced by the surrounding environmental conditions. Key factors such as pH, temperature, nutrient levels, and oxygen availability can dictate the rate and extent of biotransformation.

Environmental parameters directly affect microbial growth and enzyme function, which are central to the biodegradation process.

pH: Microbial enzymes have optimal pH ranges for activity. For many environmental bacteria and fungi involved in degradation, this range is often near neutral (pH 7). frontiersin.orgfrontiersin.org Extreme pH values can denature enzymes, halting biodegradation. For example, while some flavor production in fermentation is enhanced in acidic conditions, the degradation of certain compounds is maximized at neutral pH. frontiersin.orgresearchgate.net The spontaneous, non-enzymatic hydrolysis of some esters can also increase under alkaline conditions. una.ac.cr

Temperature: Temperature affects microbial metabolism and enzyme kinetics. Generally, degradation rates increase with temperature up to an optimum, beyond which enzyme denaturation occurs. frontiersin.org For mesophilic microorganisms, which are common in soils and water, this optimum is typically between 25-35°C. researchgate.netresearchgate.net Studies have shown that the biotransformation of aromatic compounds is highly temperature-dependent, with excessive heat leading to protein denaturation and metabolic stress. frontiersin.orgresearchgate.net

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and to synthesize enzymes. researchgate.net A lack of these nutrients can become a limiting factor for biodegradation, even if the target pollutant (the carbon source) is abundant. mdpi.com The process of biostimulation, where nutrients are added to a contaminated environment, is a common bioremediation strategy to enhance the degradation of pollutants by the native microbial population. researchgate.net

| Factor | Effect on Microbial Activity & Enzyme Function | Optimal Range for Many Environmental Microbes |

|---|---|---|

| pH | Affects enzyme structure and activity; influences nutrient solubility. Extreme pH can cause denaturation. frontiersin.org | Typically 6.5 - 8.0 researchgate.net |

| Temperature | Influences rates of metabolic and enzymatic reactions. Higher temperatures can increase rates to an optimum, then cause denaturation. frontiersin.org | Mesophilic: 20°C - 45°C frontiersin.orgresearchgate.net |

| Nutrient Availability | Essential for microbial growth and synthesis of enzymes. Lack of nitrogen or phosphorus can limit degradation. researchgate.net | Dependent on the specific microbial consortium and environment. |

The presence or absence of oxygen fundamentally changes the metabolic pathways used by microorganisms to degrade aromatic compounds like the phenol moiety of this compound. nih.gov

Aerobic Biotransformation: In the presence of oxygen, degradation is typically faster and more complete. nih.gov Aerobic bacteria use oxygenase enzymes to directly attack the stable aromatic ring, incorporating oxygen atoms to destabilize and cleave it. nih.gov This pathway generally leads to the complete mineralization of the compound into CO2 and H2O. researchgate.netnih.gov For many phenolic compounds, aerobic degradation is the predominant and most efficient removal process in surface waters and aerated soils. nih.gov

Anaerobic Biotransformation: In environments devoid of oxygen, such as deep sediments, flooded soils, or within wastewater sludge digesters, a different set of microorganisms takes over. Anaerobic degradation is a much slower process. nih.gov Instead of oxygenases, microbes use a strategy that often involves initial carboxylation or other additions to the ring, followed by reductive steps to break it down. researchgate.net The process requires a consortium of different trophic groups, including fermenting bacteria, acetogens, and methanogens, which ultimately convert the organic carbon to methane (B114726) (CH4) and CO2. researchgate.net While phenol itself can be degraded anaerobically, compounds with more complex structures may be more persistent under these conditions. nih.gov

Influence of pH, Temperature, and Nutrient Availability

Novel Biocatalytic Strategies for Environmental Management of Aromatic Compounds

Building on the understanding of natural microbial processes, novel strategies are being developed for the targeted cleanup (bioremediation) of environments contaminated with aromatic compounds. These biocatalytic approaches leverage the power of microbial enzymes for more efficient and sustainable pollutant degradation. researchgate.netnih.gov

Key strategies include:

Enzyme Immobilization: A significant challenge in using free enzymes for remediation is their lack of stability and difficulty in recovery. researchgate.net Immobilization involves attaching enzymes to solid supports (like nanoparticles or beads), which enhances their stability against changes in temperature and pH, and allows for their easy separation and reuse. nih.gov This makes the environmental application more cost-effective.

Protein Engineering: Through techniques like saturation mutagenesis, scientists can modify enzymes to improve their performance. nih.gov This could involve increasing an enzyme's activity towards a specific pollutant, broadening its substrate range to degrade multiple compounds, or enhancing its stability in harsh industrial or environmental conditions. nih.gov

Bioaugmentation: This strategy involves adding specific, highly efficient pollutant-degrading microorganisms or microbial consortia to a contaminated site to supplement the native microbial population. researchgate.net This is particularly useful in environments where the indigenous microbes lack the capacity to degrade a specific compound or where the contamination level is too high. The development of synthetic consortia with known degradation capabilities is a promising area of research. nih.gov

These advanced biocatalytic tools offer the potential for creating targeted, eco-friendly, and efficient solutions for managing pollution from aromatic compounds derived from phenyl esters and other industrial sources. researchgate.netnih.gov

Q & A

Q. What ethical standards apply to publishing this compound research involving human-derived materials (e.g., enzyme sources)?

- Methodological Answer : Obtain ethics committee approval for studies using human tissues or enzymes. Clearly state sourcing protocols (e.g., commercial vs. donated materials) and compliance with GDPR or HIPAA for data anonymity. Disclose conflicts of interest, such as funding from chemical suppliers .

Q. How can systematic reviews critically evaluate this compound's applications in drug delivery systems?

- Methodological Answer : Follow PRISMA guidelines to screen literature across PubMed, Scopus, and Web of Science. Use inclusion criteria (e.g., in vitro/in vivo studies) and risk-of-bias tools (ROBIS). Synthesize data thematically (e.g., encapsulation efficiency, toxicity) and highlight gaps for future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.